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Compound of Interest

Compound Name: AA-14

Cat. No.: B292432 Get Quote

Disclaimer: The designation "AA-14" is used for multiple, distinct chemical compounds in

scientific literature. This document provides detailed application notes and protocols for several

of these unrelated compounds, categorized by their therapeutic area and mechanism of action.

Researchers should carefully identify the specific "AA-14" compound relevant to their work.

Section 1: ATIC Inhibitor "Compound 14" for Type 2
Diabetes and Obesity
Compound: An inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide

formyltransferase/IMP cyclohydrolase (ATIC), developed at the University of Southampton.

Therapeutic Area: Type 2 Diabetes and Obesity.

Mechanism of Action: "Compound 14" is a small molecule that inhibits the dimerization of the

ATIC enzyme. This inhibition leads to the intracellular accumulation of ZMP (5-aminoimidazole-

4-carboxamide ribonucleotide), which in turn activates the AMP-activated protein kinase

(AMPK). AMPK is a central regulator of cellular energy homeostasis. Its activation mimics the

effects of exercise, leading to increased glucose uptake and metabolism by cells.
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Caption: Signaling pathway of ATIC inhibitor "Compound 14".
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Animal
Model

Treatment
Group

Dose Duration
Key
Findings

Reference

Obese Mice

(High-Fat

Diet)

"Compound

14"
Not Specified Single Dose

Lowered

elevated

blood glucose

to near-

normal levels.

[1]

Obese Mice

(High-Fat

Diet)

"Compound

14"
Not Specified 7 days

Improved

glucose

tolerance and

resulted in a

1.5-gram

weight loss

(approx. 5%

body weight).

[1]

Lean Mice

(Normal Diet)

"Compound

14"
Not Specified Not Specified

No significant

effect on

weight or

blood glucose

levels.

[1]

Experimental Protocol: Induction of Obesity and
"Compound 14" Administration in Mice
This protocol is a general guide based on common practices for inducing obesity in mice and

administering experimental compounds.

1. Animal Model:

Species: C57BL/6J mice are commonly used for diet-induced obesity models.

Age: Start the diet at 6-8 weeks of age.

Housing: House mice in a temperature-controlled environment with a 12-hour light/dark

cycle.
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2. Induction of Obesity:

Diet: Feed mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for 8-12

weeks to induce obesity and insulin resistance.

Control Group: A control group should be fed a standard chow diet.

Monitoring: Monitor body weight and food intake weekly. Glucose and insulin tolerance tests

can be performed to confirm the diabetic phenotype.

3. "Compound 14" Administration:

Formulation: The specific formulation for "Compound 14" is not detailed in the available

literature. It is likely dissolved in a vehicle such as DMSO and then diluted in saline or

another appropriate buffer for in vivo administration.

Dosing: The exact dose used in the published studies is not specified. Dose-response

studies would be necessary to determine the optimal dosage.

Administration Route: The compound was administered to mice, but the route (e.g.,

intraperitoneal injection, oral gavage) is not explicitly stated.

Treatment Schedule:

Acute Study: A single dose is administered.

Chronic Study: Daily administration for a specified period (e.g., 7 days).

4. Outcome Measures:

Blood Glucose: Measure fasting blood glucose levels from tail vein blood using a glucometer.

Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (e.g., 2

g/kg) via intraperitoneal injection or oral gavage. Measure blood glucose at 0, 15, 30, 60, 90,

and 120 minutes post-injection.

Body Weight: Record body weight at regular intervals.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b292432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 2: Immunocytokine hu14.18-IL2 for
Neuroblastoma
Compound: A fusion protein consisting of the humanized anti-GD2 monoclonal antibody

hu14.18 and human interleukin-2 (IL-2).

Therapeutic Area: Neuroblastoma and other GD2-expressing tumors.

Mechanism of Action: The hu14.18 antibody component of the fusion protein targets and binds

to the GD2 antigen, which is highly expressed on the surface of neuroblastoma cells. The IL-2

component then stimulates a potent anti-tumor immune response by activating natural killer

(NK) cells and T cells in the tumor microenvironment. This leads to antibody-dependent cell-

mediated cytotoxicity (ADCC) and T-cell-mediated killing of the tumor cells.

Signaling Pathway and Mechanism of Action
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Caption: Mechanism of action of hu14.18-IL2 immunocytokine.
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Quantitative Data from Animal Models
| Animal Model | Treatment Group | Dose and Schedule | Key Findings | Reference | | :--- | :--- |

:--- | :--- | :--- | :--- | | NXS2 Murine Neuroblastoma (Subcutaneous) | hu14.18-IL2 | Not specified

| Transient resolution of established tumors. |[2] | | NXS2 Murine Neuroblastoma

(Subcutaneous) | hu14.18-IL2 + constant infusion IL-2 | Not specified | Prolonged tumor

eradication in most animals. |[2] | | NXS2 Murine Neuroblastoma (Hepatic Metastases) |

hu14.18-IL2 + constant infusion IL-2 | Not specified | Augmented anti-tumor response. |[2] | |

Patient-Derived Xenograft (PDX) in NSG mice | Chemo-immunotherapy (hu14.18K322A + IL-2)

| 100 µg hu14.18K322A daily for 5 days + 10,000 IU IL-2 daily for 5 days | Not specified

quantitatively, but part of an effective chemo-immunotherapy regimen. |[3] |

Experimental Protocol: Neuroblastoma Xenograft Model
and hu14.18-IL2 Therapy
This protocol is based on studies using patient-derived xenografts (PDX) in immunodeficient

mice.

1. Animal Model:

Species: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) gamma

(NSG) mice are suitable for xenograft studies due to their compromised immune system,

which allows for the engraftment of human cells.

Age: 6-8 weeks old.

2. Tumor Cell Implantation:

Cell Line: Use a GD2-expressing human neuroblastoma cell line (e.g., NXS2) or patient-

derived xenograft cells.

Implantation: Subcutaneously inject 1 x 10^6 tumor cells in a suitable medium (e.g., Matrigel)

into the flank of the mice.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a

week. Tumor volume can be calculated using the formula: (length x width^2) / 2.
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3. Treatment Protocol:

Randomization: When tumors reach a specified volume (e.g., ≥ 100 mm³), randomize mice

into treatment and control groups.

Treatment Groups:

Control: Vehicle (e.g., sterile saline).

hu14.18-IL2: Administer hu14.18-IL2 intravenously (IV) or intratumorally (IT). A typical

dose might be 12 mg/m²/day, which needs to be scaled down for mice. For example, a

dose of 100 µg per animal per day has been used for a similar antibody construct.[3]

Combination Therapy: hu14.18-IL2 can be combined with other agents like IL-2 (e.g.,

10,000 IU per animal per day, intraperitoneally) or chemotherapy.[2][3]

Treatment Schedule: A common schedule is daily administration for 3-5 consecutive days,

with treatment cycles repeated every 28 days.[4][5]

4. Efficacy Evaluation:

Tumor Volume: Continue to monitor tumor volume throughout the study.

Survival: Monitor mice for signs of distress and record survival time.

Immunohistochemistry: At the end of the study, tumors can be excised for histological

analysis to assess for immune cell infiltration (e.g., CD8+ T cells, NK cells).

Section 3: ATF6 Activator AA 147 for
Ischemia/Reperfusion Injury
Compound: A prodrug that activates the Activating Transcription Factor 6 (ATF6) pathway of the

unfolded protein response (UPR).

Therapeutic Area: Ischemia/Reperfusion (I/R) Injury, Neuroinflammatory Disorders.
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Mechanism of Action: AA 147 is a prodrug that, once activated in the body, selectively activates

the ATF6 signaling pathway. ATF6 is a key regulator of the unfolded protein response, which

helps cells cope with endoplasmic reticulum (ER) stress. Activation of ATF6 upregulates

chaperone proteins and other factors that enhance protein folding and reduce ER stress-

induced apoptosis, thereby protecting tissues from the damage caused by

ischemia/reperfusion. In neuronal cells, AA 147 has also been shown to activate the NRF2

antioxidant pathway.
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Caption: Signaling pathway of the ATF6 activator AA 147.
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Animal Model Injury Model
Treatment
Group

Key Findings Reference

Mice
Cardiac Arrest /

CPR
AA 147

Restored

neurological

function and

reduced the

number of dead

neurons.

Inhibited

neuronal

apoptosis and

ER stress.

[6]

Mice
Cardiac Arrest /

CPR
AA 147

Alleviated the

increase in ROS

generation and

MDA levels, and

increased SOD

activity.

[6]

Mice
Myocardial

Infarction
AA 147

Showed

cytoprotective

effects in the

heart, brain,

kidney, and liver.

[7]

Mice

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

AA 147

Ameliorated

clinical

symptoms,

reduced ER

stress,

oligodendrocyte

loss, and

demyelination.

[7]

Experimental Protocol: Mouse Model of Renal
Ischemia/Reperfusion Injury
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This protocol is a standard method for inducing renal I/R injury in mice.

1. Animal Model:

Species: Male C57BL/6 or BALB/c mice are commonly used.

Age: 8-12 weeks old.

2. Surgical Procedure:

Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine

or isoflurane).

Surgical Preparation: Shave the dorsal or ventral surface (depending on the surgical

approach) and sterilize the area.

Incision: Make a midline laparotomy or a flank incision to expose the kidney(s).

Ischemia: Isolate the renal pedicle(s) and clamp with a non-traumatic microvascular clamp

for a defined period (e.g., 22-30 minutes for bilateral ischemia, or longer for unilateral

ischemia if the contralateral kidney is removed). Ischemia is confirmed by a change in kidney

color to a dusky purple.

Reperfusion: Remove the clamp to allow blood flow to return to the kidney. The kidney

should regain its pink color.

Closure: Suture the muscle and skin layers.

Post-operative Care: Provide fluid support (e.g., 0.5 mL of sterile saline subcutaneously) and

analgesia. Keep the animal warm until it recovers from anesthesia.

3. AA 147 Administration:

Formulation: Dissolve AA 147 in a suitable vehicle.

Dosing: The optimal dose needs to be determined experimentally.
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Administration: In a cardiac arrest model, AA 147 was administered one day before the

surgery and 15 minutes after the return of spontaneous circulation.[6] The route of

administration (e.g., intravenous, intraperitoneal) should be chosen based on the desired

pharmacokinetic profile.

4. Assessment of Renal Injury:

Blood Analysis: Collect blood at various time points after reperfusion (e.g., 24, 48 hours) to

measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal

function.

Histology: Harvest the kidneys at the end of the experiment for histological analysis (e.g.,

H&E staining) to assess tubular necrosis, cast formation, and inflammation.

Gene and Protein Expression: Analyze kidney tissue for markers of ER stress (e.g., GRP78,

CHOP) and apoptosis (e.g., cleaved caspase-3) by qPCR or Western blotting.

Section 4: Thromboxane A2 Receptor Antagonist
AA-2414 (Seratrodast) for Asthma
Compound: Seratrodast (AA-2414).

Therapeutic Area: Asthma.

Mechanism of Action: Seratrodast is a selective antagonist of the thromboxane A2 (TXA2)

receptor. TXA2 is a potent mediator of bronchoconstriction and airway inflammation. By

blocking the TXA2 receptor, seratrodast inhibits the effects of TXA2, leading to reduced airway

hyperresponsiveness and inflammation.
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Caption: Mechanism of action of Seratrodast (AA-2414).

Quantitative Data from Animal Models
Animal Model

Effect
Measured

Treatment Result Reference

Guinea Pigs

Immediate and

late asthmatic

responses

Seratrodast
Inhibition of both

responses.
[8]

Dogs

Airway

hyperresponsive

ness

Seratrodast

Reduction of

airway

hyperresponsive

ness.

[8]

Guinea Pigs

Pulmonary

pressure

increase

(Forssman

anaphylaxis)

Seratrodast (1-

10 mg/kg, oral)

Dose-dependent

inhibition of

pulmonary

pressure

increase.

[9]

Experimental Protocol: Guinea Pig Model of Allergic
Asthma
This is a general protocol for inducing an allergic asthma phenotype in guinea pigs.
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1. Animal Model:

Species: Dunkin-Hartley guinea pigs are commonly used.

Age: 4-5 weeks old.

2. Sensitization:

Antigen: Ovalbumin (OVA) is a frequently used allergen.

Protocol: Sensitize the guinea pigs by intraperitoneal injection of OVA emulsified in an

adjuvant like aluminum hydroxide on day 0 and day 7.

3. Allergen Challenge:

Procedure: On a later day (e.g., day 21), expose the sensitized animals to an aerosol of OVA

for a specific duration to induce an asthmatic response.

Control: A control group of sensitized animals should be challenged with saline aerosol.

4. Seratrodast Administration:

Formulation: Prepare a suspension of seratrodast in a suitable vehicle (e.g., 0.5%

carboxymethyl cellulose).

Dosing: Administer seratrodast orally at various doses (e.g., 1-10 mg/kg) at a specific time

point before the allergen challenge (e.g., 1 hour before).[9]

5. Measurement of Airway Responsiveness:

Method: Measure airway resistance in response to a bronchoconstrictor agent like histamine

or methacholine. This can be done using techniques such as whole-body plethysmography.

Timing: Perform measurements before and after the allergen challenge to assess airway

hyperresponsiveness.

6. Bronchoalveolar Lavage (BAL):
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Procedure: At the end of the experiment, perform a BAL to collect airway inflammatory cells.

Analysis: Perform total and differential cell counts (e.g., eosinophils, neutrophils) on the BAL

fluid.

Section 5: Iodoquinazolinone "Compound 14" for
Neuroprotection
Compound: A novel iodoquinazolinone derivative with a sulfonamide moiety.

Therapeutic Area: Neuroprotection, Antioxidant.

Mechanism of Action: The precise mechanism is not fully elucidated, but it is suggested to

involve antioxidant and acetylcholinesterase (AChE) inhibitory activities. It has been shown to

mitigate gamma radiation-induced oxidative stress.

Signaling Pathway: A detailed signaling pathway is not yet available. The compound likely acts

by reducing oxidative stress and modulating neurotransmitter levels.
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Animal Model Parameter
Treatment
Group

Key Findings Reference

Mice
Acute Toxicity

(LD50)
"Compound 14"

LD50 = 300

mg/kg
[10]

Irradiated Mice
Myeloperoxidase

(MPO) in brain

"Compound 14"

+ Radiation

Significant

decrease in MPO

levels compared

to radiation only

group.

[10]

Irradiated Mice
Glutathione

(GSH) in brain

"Compound 14"

+ Radiation

Significant

increase in GSH

levels compared

to radiation only

group.

[10]

Irradiated Mice

Acetylcholinester

ase (AChE)

activity in brain

"Compound 14"

+ Radiation

Significant

inhibition of

AChE activity

compared to

radiation only

group.

[10]

Irradiated Mice

Open Field Test

(Ambulation,

Rearing)

"Compound 14"

+ Radiation

Restoration of

normal

ambulation and

rearing behavior

compared to

radiation only

group.

[10]

Experimental Protocol: Radiation-Induced Neurotoxicity
Model in Mice
A detailed protocol is not available in the provided search results. The following is a generalized

protocol for such studies.
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1. Animal Model:

Species: Swiss albino mice are commonly used.

Age: 8-10 weeks old.

2. "Compound 14" Administration:

Formulation: The compound would likely be suspended in a vehicle like Tween 80 or

carboxymethyl cellulose for oral administration.

Dosing: The dose used in the study is not specified, but it would be a fraction of the LD50

(300 mg/kg).

Administration: Administer the compound for a certain period before and/or after irradiation.

3. Irradiation:

Procedure: Expose the mice to a single dose of whole-body gamma radiation.

Control Groups: Include a sham-irradiated control group and a group receiving only

"Compound 14".

4. Behavioral and Biochemical Assessments:

Behavioral Tests: Perform tests like the open field test to assess locomotor activity and

exploratory behavior at a specific time point after irradiation.

Biochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue

to measure levels of MPO, GSH, and AChE activity.

Note: The information provided in these application notes and protocols is for research

purposes only and is based on the available scientific literature. Researchers should consult

the original publications and adapt the protocols to their specific experimental needs and

institutional guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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